molecular formula C21H42O2S B8645704 3-(Octadecylsulfanyl)propanoic acid CAS No. 3062-66-6

3-(Octadecylsulfanyl)propanoic acid

Cat. No. B8645704
CAS RN: 3062-66-6
M. Wt: 358.6 g/mol
InChI Key: CDBQZFAWRRUUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05798402

Procedure details

To a solution of 86.8 gm (0.25 mole) octadecyl bromide, 29.2 gm (0.275 mole) 3-mercaptopropionic acid and 90.0 gm isopropanol at 80° C. was added 95.0 gm (0.275 mole) 40% aqueous potassium carbonate solution dropwise. The mixture was heated at 80° C. for 8 hours and then cooled to 60° C. After adding 125.0 gm water and 36.8 gm of 30% hydrochloric acid solution, the mixture was slowly heated to 94° C. while distilling aqueous isopropyl alcohol from the reaction. The product separated as an oil from the aqueous phase. It was isolated using a separatory funnel and washed with hot water. Upon cooling, the product solidified as a light tan waxy solid. It was dried in a vacuum oven at 50° C. to yield 91.35 gm (98%)
Quantity
86.8 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
solvent
Reaction Step One
Quantity
36.8 g
Type
reactant
Reaction Step Two
Name
Quantity
125 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[SH:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24].C(=O)([O-])[O-].[K+].[K+].Cl>O.C(O)(C)C>[CH2:1]([S:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
86.8 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)Br
Name
Quantity
29.2 g
Type
reactant
Smiles
SCCC(=O)O
Name
Quantity
95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
90 g
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
36.8 g
Type
reactant
Smiles
Cl
Name
Quantity
125 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was slowly heated to 94° C.
DISTILLATION
Type
DISTILLATION
Details
while distilling aqueous isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
from the reaction
CUSTOM
Type
CUSTOM
Details
The product separated as an oil from the aqueous phase
CUSTOM
Type
CUSTOM
Details
It was isolated
WASH
Type
WASH
Details
washed with hot water
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
It was dried in a vacuum oven at 50° C.
CUSTOM
Type
CUSTOM
Details
to yield 91.35 gm (98%)

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCC)SCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.